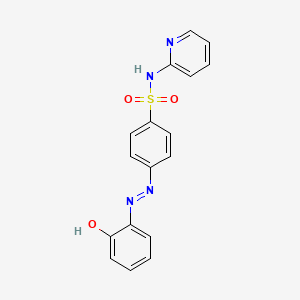
2-((3,4-二甲苯基)氨基)-2-氧代乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, also known as DMPA, is a synthetic, organic compound that has been widely used in scientific research applications. It is a derivative of acetic acid, with a phenyl substituent at the 2-position and an amino group at the 3,4-position. DMPA has been used in numerous laboratory experiments due to its strong acidity, low toxicity, and ability to form stable complexes with metal ions. In
科学研究应用
结构表征和生物学潜力
草酰胺酸的结构和药用特性
2-氨基-2-氧代乙酸,又称草酰胺酸,对鼻咽癌细胞表现出显着的抗癌活性,并具有作为 2 型糖尿病药物的潜力。其结构通过 X 射线粉末衍射和各种光谱技术表征,在其生物效应中起着至关重要的作用,主要是通过其晶体堆积中的氢键。该化合物已被确认为超分子结构中的重要组成部分,突出了其在药物设计中的多功能性和潜力 (Delgado 等,2019)。
药物合成和修饰
使用 Pfitzinger 反应合成新型喹啉衍生物
新型喹啉衍生物和相关杂环的合成涉及使用 2-((3,4-二甲苯基)氨基)-2-氧代乙酸衍生物。Pfitzinger 反应是这些合成的核心,产生了多种具有潜在药理学应用的化合物。本研究提出了一种稳健的方法学方法,提供了对该化合物在生成药理学相关结构方面的多功能性的见解 (Gok 等,2014)。
分子和结构分析
甲芬那酸多晶型的光谱表征
甲芬那酸与 2-((3,4-二甲苯基)氨基)-2-氧代乙酸密切相关,会发生多晶型转变,导致具有不同物理性质的不同分子形式。光谱(IR、拉曼、固态 NMR)和量子化学计算提供了对这些多晶型的结构和形态特征的详细见解。这项研究增强了对分子变异及其在药物科学中的含义的理解 (Cunha 等,2014)。
晶体结构和抗菌活性
具有抗分枝杆菌特性的苯基有机锡衍生物
2-[(2,6-二甲苯基)氨基]苯甲酸的苯基有机锡衍生物的晶体结构和光谱性质已得到广泛研究,揭示了复杂的分子相互作用和作为抗分枝杆菌剂的潜力。对结核分枝杆菌的抗菌功效和在特定细胞系中的细胞毒性是值得注意的发现,为新型治疗剂提供了一条途径 (Dokorou 等,2004)。
属性
IUPAC Name |
2-(3,4-dimethylanilino)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFOCUQQRAQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)




![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)

![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)

![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)

